

Optical properties of TiSi_2 thin films

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Compound of Interest

Compound Name: *Titanium disilicide*

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An In-Depth Technical Guide to the Optical Properties of **Titanium Disilicide (TiSi_2) Thin Films**

Introduction

Titanium disilicide (TiSi_2) is a refractory metal silicide that has garnered significant attention in the semiconductor industry, primarily for its application as a contact and interconnect material in integrated circuits. Its desirability stems from its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based manufacturing processes.^[1]

TiSi_2 thin films predominantly exist in two crystalline polymorphs: the metastable C49 phase and the thermodynamically stable C54 phase. The C49 (base-centered orthorhombic) phase typically forms first during the solid-state reaction between titanium and silicon at annealing temperatures between 450°C and 650°C.^[1] This phase is characterized by a higher electrical resistivity (60-70 $\mu\Omega\cdot\text{cm}$).^[1] Upon further annealing at temperatures above 650°C, the C49 phase transforms into the C54 (face-centered orthorhombic) phase.^{[1][2]} This C54 phase is the technologically crucial variant, exhibiting a much lower electrical resistivity of 12-24 $\mu\Omega\cdot\text{cm}$.^[1]

While the electrical properties of these phases are well-documented, a thorough understanding of their optical properties is essential for process control, in-situ monitoring, and the development of novel photonic or plasmonic applications. This guide provides a comprehensive overview of the optical characteristics of TiSi_2 thin films, detailed experimental protocols for their formation and characterization, and the key relationships between processing parameters and final film properties.

Core Optical Properties of TiSi_2

The interaction of light with a TiSi_2 thin film is described by its complex refractive index ($\tilde{n} = n + ik$), where n is the refractive index (related to the phase velocity of light in the material) and k is the extinction coefficient (related to the absorption of light). These optical constants are wavelength-dependent and are fundamental to determining other properties like reflectance and transmittance. Spectroscopic ellipsometry is a primary technique used to determine the optical constants of TiSi_2 films.[\[3\]](#)[\[4\]](#)

Data Presentation: Optical Constants

The following table summarizes the refractive index and extinction coefficient for a typical TiSi_2 thin film across the ultraviolet to near-infrared spectrum.

Wavelength (nm)	Refractive Index (n)	Extinction Coefficient (k)
300	1.341	2.809
400	1.954	3.251
500	2.417	3.195
600	2.651	3.013
632.8	2.700	2.939
700	2.723	2.836
800	2.671	2.744
900	2.593	2.730
1000	2.531	2.775

Data sourced from Filmetrics,
based on the Sopra Material
Library.[\[5\]](#)

Experimental Protocols

The fabrication and characterization of TiSi_2 thin films involve a precise sequence of deposition, annealing, and measurement steps.

Thin Film Deposition: Sputtering

Sputtering is a widely used physical vapor deposition (PVD) technique for creating high-quality TiSi_2 films.

- **Substrate Preparation:** Silicon (Si) wafers, typically with a (100) orientation, are used as substrates. The wafers undergo a rigorous cleaning procedure to remove organic residues and the native oxide layer. A common method is the RCA clean, followed by a final dip in a dilute hydrofluoric acid (HF) solution immediately before loading into the vacuum chamber.
- **Vacuum System:** The deposition is performed in a high-vacuum or ultra-high-vacuum (UHV) chamber with a base pressure of less than 1×10^{-7} Torr to minimize contamination.
- **Sputtering Process:**
 - A high-purity titanium (Ti) target is bombarded with energetic ions, typically Argon (Ar^+), generated in a plasma.
 - The bombardment ejects Ti atoms from the target, which then travel through the vacuum and deposit onto the Si substrate.
 - Process parameters such as Ar gas pressure, sputtering power (DC or RF magnetron), and substrate temperature are controlled to achieve the desired film thickness and morphology. A typical Ti film thickness for microelectronics applications is in the range of 20-50 nm.

Silicide Formation: Two-Step Rapid Thermal Annealing (RTA)

A two-step annealing process is standard for converting the deposited Ti film into the low-resistivity C54- TiSi_2 phase. This is often part of a self-aligned silicide (salicide) process.^[6]

- **First Anneal (C49 Formation):** The Ti-coated Si wafer is subjected to a first RTA step in a nitrogen (N_2) atmosphere.
 - Temperature: 600°C - 700°C.^[1]

- Duration: 20 - 60 seconds.
- Outcome: This step induces a solid-state reaction between the Ti and Si to form the high-resistivity, metastable C49-TiSi₂ phase. The nitrogen ambient simultaneously forms a titanium nitride (TiN) layer on the surface of the unreacted titanium.
- Selective Etch: The wafer is treated with a selective wet etchant (e.g., a mixture of H₂O₂, NH₄OH, and H₂O) that removes the top TiN layer and any unreacted Ti metal, leaving only the patterned TiSi₂ (in the C49 phase) on the silicon regions.
- Second Anneal (C54 Transformation): The wafer undergoes a second, higher-temperature RTA.
 - Temperature: >700°C, typically 800°C - 850°C.[2]
 - Duration: 20 - 60 seconds.
 - Outcome: The thermal energy drives the polymorphic phase transformation from the C49 phase to the thermodynamically stable, low-resistivity C54 phase.[1]

Optical Characterization: Spectroscopic Ellipsometry (SE)

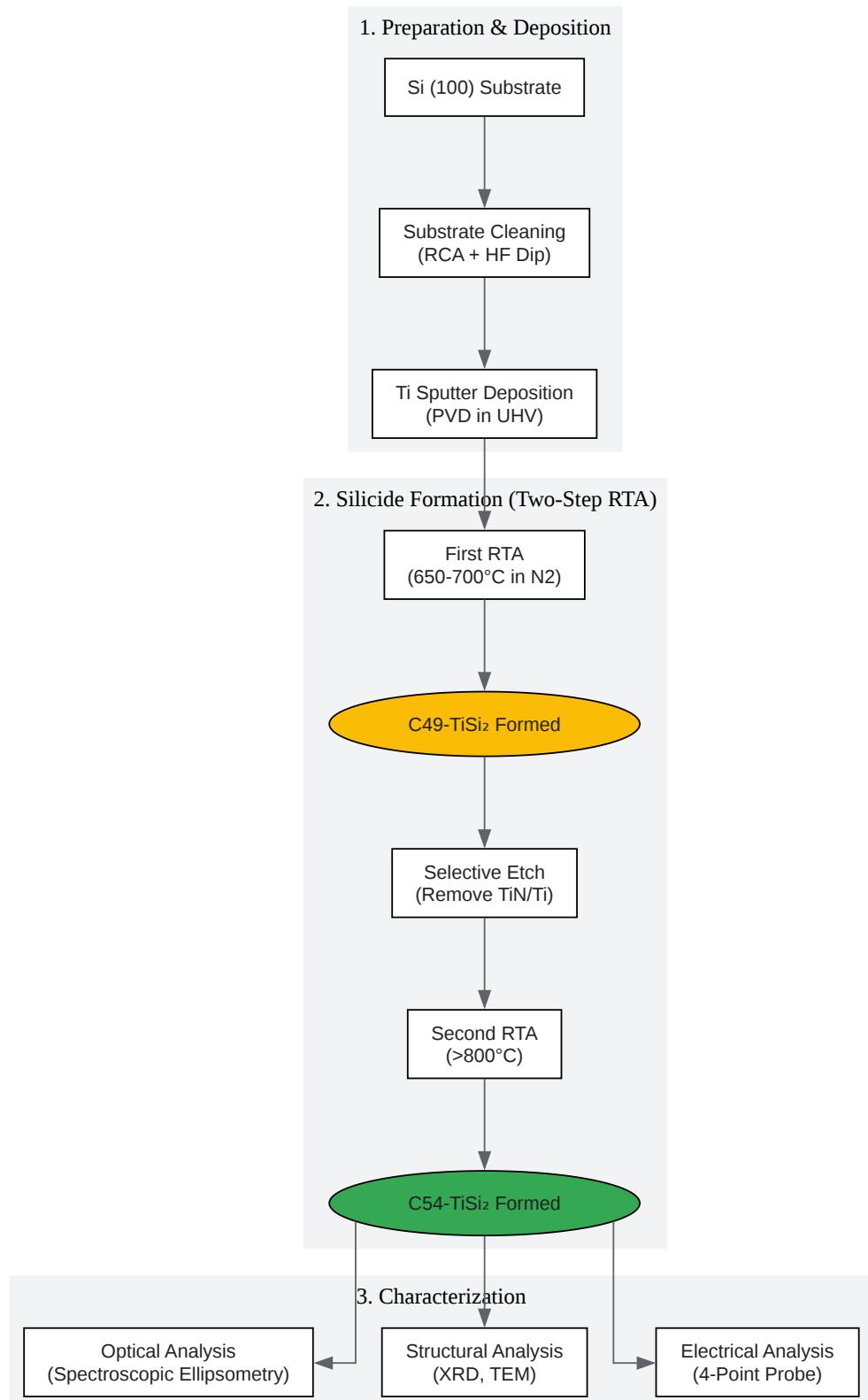
SE is a non-destructive optical technique used to determine thin film properties, including thickness and the complex refractive index.

- Measurement Principle: SE measures the change in polarization of light upon reflection from the sample surface. A beam of broadband light with a known polarization state is directed at the film, and the polarization state of the reflected light is analyzed. The measured parameters are Psi (Ψ), related to the amplitude ratio, and Delta (Δ), related to the phase shift between p- and s-polarized light.
- Data Acquisition: Ψ and Δ are measured over a wide spectral range (e.g., 190 nm to 1700 nm) at one or multiple angles of incidence (e.g., 65° and 75°).
- Optical Modeling and Data Analysis:

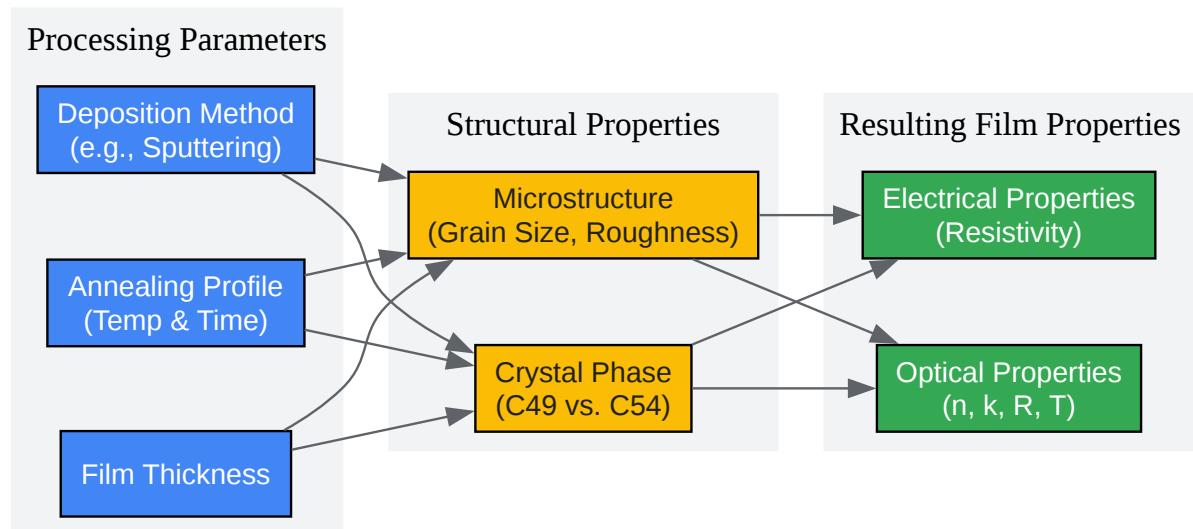
- An optical model of the sample is constructed, typically consisting of layers for the Si substrate, the TiSi_2 film, and a surface roughness layer.
- The optical constants of the TiSi_2 layer are described by a dispersion model, such as the Drude-Lorentz model, which accounts for both free-carrier (Drude) and interband (Lorentz oscillator) absorption.
- An iterative regression analysis is performed to adjust the model parameters (e.g., film thickness, oscillator parameters) until the calculated Ψ and Δ values best match the experimental data. The final output provides the film thickness and the wavelength-dependent n and k values.

Visualizations: Workflows and Relationships

To clarify the intricate processes and dependencies in the study of TiSi_2 thin films, the following diagrams are provided.

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Caption: Experimental workflow for the formation and characterization of C54-TiSi₂ thin films.



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Caption: Relationship between processing parameters and the final properties of TiSi_2 thin films.

Conclusion

The optical properties of **titanium disilicide** thin films are intrinsically linked to their crystalline phase and the processing conditions used in their fabrication. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase, driven by thermal annealing, is the most critical factor determining the film's final characteristics. While a single set of optical constants provides a baseline, it is crucial for researchers to recognize that these properties can be tuned by controlling parameters such as film thickness and annealing protocols. The detailed experimental methodologies and workflow diagrams presented in this guide offer a robust framework for the controlled synthesis and accurate characterization of TiSi_2 thin films for both established microelectronic and emerging photonic applications.

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References

- 1. C49-C54 Titanium Disilicide (TiSi₂) [globalsino.com]
- 2. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Item - Characterization of C54 titanium silicide thin films by spectroscopy, microscopy and diffraction - RMIT University - Figshare [research-repository.rmit.edu.au]
- 5. Refractive Index of TiSi₂, Titanium Disilicide for Thin Film Thickness Measurement [103.231.253.241]
- 6. [PDF] Study of C49-TiSi₂ and C54-TiSi₂ formation on doped polycrystalline silicon using in situ resistance measurements during annealing | Semantic Scholar [semanticscholar.org]
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